molecular formula C25H26ClNO6 B14955390 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B14955390
M. Wt: 471.9 g/mol
InChI Key: LCUIOAVCMZJAFL-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic coumarin derivative characterized by a substituted chromen-2-one (coumarin) core linked to a functionalized hexanoate chain. The coumarin moiety features a 6-chloro substituent and 3,4-dimethyl groups, which enhance steric and electronic properties. The hexanoate chain includes a benzyloxycarbonyl (Z)-protected amino group, a common strategy to stabilize amines during synthetic processes. This compound is of interest in medicinal and materials chemistry due to the pharmacological activity of coumarins (e.g., anticoagulant, anti-inflammatory) and the tunability of its ester-linked side chain for targeted delivery or functionalization .

Properties

Molecular Formula

C25H26ClNO6

Molecular Weight

471.9 g/mol

IUPAC Name

(6-chloro-3,4-dimethyl-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C25H26ClNO6/c1-16-17(2)24(29)33-21-14-22(20(26)13-19(16)21)32-23(28)11-7-4-8-12-27-25(30)31-15-18-9-5-3-6-10-18/h3,5-6,9-10,13-14H,4,7-8,11-12,15H2,1-2H3,(H,27,30)

InChI Key

LCUIOAVCMZJAFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves multiple steps. One common synthetic route includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The crude product is then purified using techniques such as flash chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related coumarin esters with variations in substituents and protecting groups (Table 1). Key analogues include:

Table 1: Comparison of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Coumarin Substituents Protecting Group/Chain Modification Key Properties/Implications
Target Compound : 6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate C25H27ClN2O6* ~482.0 6-Cl, 3,4-diMe Benzyloxycarbonyl (Z) High stability under basic conditions; Z group requires catalytic hydrogenation for deprotection .
3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate () C24H23Cl2NO6 492.3 3,6-diCl, 4-Me Benzyloxycarbonyl (Z) Increased lipophilicity due to Cl substitution; potential enhanced membrane permeability .
6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate () C22H28ClNO6 437.9 6-Cl, 3,4-diMe tert-Butoxycarbonyl (Boc) Boc group labile under acidic conditions; suitable for transient amine protection in acidic environments .
[6-Ethyl-3-(4-methylthiazol-2-yl)-4-oxochromen-7-yl] 6-aminohexanoate () C21H24N2O4S 400.5 6-Et, 3-(4-Me-thiazole), 4-Oxo Free amino group Thiazole substitution enables π-π interactions; free amino group enhances solubility .
(4-Methyl-6-oxo-tetrahydrobenzo[c]chromen-3-yl) 6-[(tert-butoxycarbonyl)amino]hexanoate () C23H30NO6 428.5 Tetrahydrobenzo[c]chromen, 4-Me tert-Butoxycarbonyl (Boc) Reduced ring strain improves stability; Boc group simplifies deprotection in polar solvents .

*Calculated based on structural similarity to and .

Key Comparative Findings

Thiazole substitution () introduces hydrogen-bonding capacity, which may enhance target binding in enzymatic systems .

Protecting Group Stability :

  • The Z group (benzyloxycarbonyl) in the target compound offers superior stability under basic and nucleophilic conditions compared to the Boc group, which is prone to cleavage in acidic environments .
  • Boc-protected analogues () are advantageous in stepwise syntheses requiring mild deprotection .

Synthetic Accessibility: Benzyloxycarbonyl-protected compounds (e.g., target compound, ) are synthesized via esterification using Amberlyst 15 in methanol, achieving >80% yields (analogous to methods in ) . Boc-protected derivatives require tert-butyl chloroformate and are compatible with DMF/N-methylmorpholine systems for improved solubility () .

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